molecular formula C10H15N3O5 B13393084 Pyro-L-glutaminyl-L-glutamine

Pyro-L-glutaminyl-L-glutamine

Cat. No.: B13393084
M. Wt: 257.24 g/mol
InChI Key: ILAITOFTZJRIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyro-L-glutaminyl-L-glutamine is a dipeptide obtained by the formal condensation of the carboxy group of L-pyroglutamic acid with the amino group of L-glutamine . With the molecular formula C 10 H 15 N 3 O 5 and a molecular weight of 257.24 g/mol, it is characterized by an N-terminal pyroglutamate (pGlu or 5-oxoproline) residue, a modification known to significantly enhance molecular stability . This compound has been detected in various fruits, suggesting its natural occurrence and potential role as a dietary biomarker . The core research value of this compound lies in its embodiment of a post-translational modification critical to protein function. The N-terminal pyroglutamate formation is catalyzed by glutaminyl cyclase (QC) enzymes within the endoplasmic reticulum . This cyclization is not merely a structural curiosity; it plays a pivotal biological role in protecting peptides and proteins from degradation by aminopeptidases and in conferring enhanced resistance to thermal denaturation . Studies on fungal cellulases have demonstrated that the pyroglutamate modification is essential for maintaining enzymatic activity at elevated temperatures, a finding with substantial implications for industrial enzymology and biotechnological applications . Furthermore, pyroglutamyl peptides derived from food proteins, such as gluten, have been investigated for their potential bioactive properties, including neurogenic and antidepressant-like effects in model systems, opening avenues for research in nutritional neuroscience . This product is intended for research applications only, including investigations into peptide stability, post-translational modifications, food science, and the discovery of bioactive molecules. It is supplied for in vitro studies and is strictly not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c11-7(14)3-1-6(10(17)18)13-9(16)5-2-4-8(15)12-5/h5-6H,1-4H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAITOFTZJRIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Compound Structure Type Molecular Formula Key Modifications Stability Features
Pyro-L-glutaminyl-L-glutamine Cyclic dipeptide C₁₀H₁₅N₃O₅ Pyroglutamyl ring Resistant to proteolysis
L-Glutamine Free amino acid C₅H₁₀N₂O₃ N/A Degraded in rumen; requires protection in ruminants
L-Alanyl-L-Glutamine Linear dipeptide C₈H₁₅N₃O₄ Alanine-glutamine linkage Enhanced stability vs. free glutamine; used in clinical nutrition
Gamma-Glutamylglutamic acid Linear tripeptide C₁₀H₁₆N₂O₇ Gamma-linked glutamyl residues Involved in glutathione metabolism
Glycyl-L-Glutamine Linear dipeptide C₇H₁₃N₃O₄·H₂O Glycine-glutamine linkage Studied for neuroprotective effects

Functional and Clinical Comparisons

L-Glutamine
  • Role: Non-essential amino acid critical for immune cell function, nitrogen transport, and gut integrity .
  • Applications: Animal feed additive (efficacy in non-ruminants but requires rumen protection in ruminants) . Reduces paclitaxel-induced peripheral neuropathy in cancer patients (10 g oral dose) .
L-Alanyl-L-Glutamine
  • Role : Stable dipeptide used to bypass glutamine degradation in IV formulations.
  • Applications :
    • Parenteral nutrition: Maintains plasma glutamine levels during critical illness .
    • Superior bioavailability compared to free glutamine in hypoglycemic rats .
This compound
  • Role: Metabolic intermediate with diagnostic and regulatory functions.
  • Applications :
    • Biomarker for retinal vein occlusion severity (AUC > 0.813) .
    • Sperm cryopreservation: Higher levels correlate with improved post-thaw viability in bulls .
Gamma-Glutamylglutamic Acid
  • Role : Intermediate in glutathione synthesis and degradation.
  • Applications :
    • Found in Lactobacillus paracasei postbiotics, inhibits S. mutans biofilms .

Mechanistic Insights and Pathways

Metabolic Pathways

  • This compound: Linked to valine, leucine, and isoleucine biosynthesis pathways in RVO-ME, suggesting crosstalk with branched-chain amino acid metabolism .
  • L-Glutamine : Central to the tricarboxylic acid (TCA) cycle, urea cycle, and nucleotide synthesis .

Stability and Bioavailability

  • Cyclic structure of this compound enhances metabolic stability, whereas linear dipeptides (e.g., L-alanyl-L-glutamine) rely on peptide transporters for absorption .

Q & A

Q. How can researchers reliably identify and quantify Pyro-L-glutaminyl-L-glutamine in complex biological matrices?

Methodological Answer :

  • Use high-resolution chromatography (e.g., GC-MS or HPLC) coupled with Kovats Retention Index (RI) values (2395.4–2698.9) for isomer differentiation .
  • Structural confirmation via SMILES notation and mass spectrometry (e.g., Q-TOF) ensures specificity. Reference databases like HMDB0039229 provide validated spectral data .
  • For quantification, employ internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects.

Q. What factors influence the stability of this compound in experimental solutions?

Methodological Answer :

  • Stability is pH-, temperature-, and time-dependent. Degradation rates increase under alkaline conditions (>pH 7.5) and elevated temperatures (>4°C), similar to L-glutamine’s behavior .
  • Use lyophilized formulations for long-term storage. For in vitro studies, prepare fresh solutions in neutral buffers (e.g., PBS) and validate stability via HPLC at multiple timepoints .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer :

  • Source validation : Ensure compound purity (>95% via HPLC) and confirm stereochemistry (e.g., circular dichroism) to exclude impurities or isomers .
  • Experimental controls : Include glutamine-free and isomer-specific controls to isolate effects. For metabolic studies, pair with isotope tracing (e.g., ¹³C-labeled compounds) to track utilization pathways .
  • Data normalization : Use cell-type-specific metabolic baselines (e.g., glutaminase activity assays) to contextualize findings .

Q. What strategies are effective for synthesizing this compound with high enantiomeric purity?

Methodological Answer :

  • Use solid-phase peptide synthesis (SPPS) with Fmoc-protected glutamine derivatives to minimize side reactions. Post-synthesis, purify via preparative HPLC and validate using NMR (e.g., ¹H/¹³C) .
  • Avoid hydrolysis artifacts by optimizing reaction conditions (e.g., low-temperature ammoniation) and monitoring intermediates via TLC .

Q. How can researchers design experiments to study the compound’s role in microbial or mammalian metabolic pathways?

Methodological Answer :

  • Metabolomic profiling : Combine LC-MS/MS with stable isotope-resolved metabolomics (SIRM) to trace this compound into downstream products (e.g., glutamate, glutathione) .
  • Gene knockout models : Use CRISPR-Cas9 to silence glutaminase (GLS) or glutamine synthetase (GLUL) in cell lines, then assess metabolic flux via ¹³C-NMR .

Data Analysis & Contradiction Resolution

Q. How should conflicting Kovats RI values for this compound isomers be addressed?

Methodological Answer :

  • Recalibrate instruments using standard reference compounds (e.g., NIST-certified alkanes) to minimize column batch variability .
  • Cross-validate RI values across multiple columns (polar vs. non-polar stationary phases) and report conditions (e.g., TMS/TBDMS derivatization) .

Q. What analytical methods differentiate this compound from structurally similar dipeptides (e.g., L-alanyl-L-glutamine)?

Methodological Answer :

  • Tandem mass spectrometry (MS/MS) : Compare fragmentation patterns; pyroglutamyl derivatives lack N-terminal amines, yielding distinct ion spectra .
  • Enzymatic digestion : Use γ-glutamyl transpeptidase to hydrolyze glutamyl bonds, followed by UPLC to detect cleavage products .

Experimental Design Considerations

Q. What are critical parameters for in vitro studies assessing this compound’s cellular effects?

Methodological Answer :

  • Dose optimization : Perform dose-response curves (0.1–10 mM) in glutamine-depleted media to avoid confounding effects from endogenous sources .
  • Time-course analysis : Monitor intracellular concentrations via LC-MS at 0, 6, 12, and 24 hours to account for dynamic uptake and catabolism .

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